molecular formula C9H12N2O B1380246 6-[(Cyclopropylamino)methyl]pyridin-3-ol CAS No. 1537986-33-6

6-[(Cyclopropylamino)methyl]pyridin-3-ol

Cat. No. B1380246
M. Wt: 164.2 g/mol
InChI Key: HFGNRYOLOWCXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Cyclopropylamino)methyl]pyridin-3-ol, also known as CPAP, is a cyclic amine compound with a pyridine moiety in its structure. It is a colorless, crystalline solid that is soluble in water and ethanol. CPAP has been studied for its potential to act as a chiral auxiliaries in asymmetric synthesis, as well as for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Novel Synthesis and Structural Analysis

Biochemical Applications and Enzymatic Studies

Enzymatic and microbial methods for oxyfunctionalization of pyridine derivatives were explored, highlighting the utility of whole cells for the preparation of hydroxylated pyridines. This approach is noted for its potential in synthesizing pyridinols and pyridinamines, which are valuable intermediates in the chemical industry. The study demonstrates the versatility of Burkholderia sp. in converting various pyridine derivatives into their hydroxylated forms, underscoring the enzymatic method's efficiency and regioselectivity (J. Stankevičiūtė et al., 2016).

Potential Therapeutic Applications

Although direct studies on "6-[(Cyclopropylamino)methyl]pyridin-3-ol" for therapeutic uses are not provided, related compounds have been investigated for their antitumoral activities. For instance, novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines were synthesized and evaluated for their antitumoral activity against various human tumor cell lines. Such research underlines the potential of pyridin-3-ol derivatives in medicinal chemistry and drug development (M. Queiroz et al., 2010).

Advanced Material Science

In the realm of material science, pyridin-3-ol derivatives are explored for their role in creating complex structures with unique properties. For example, the synthesis of linear heptacobalt(II) metal string complexes using pyrazine-modulated oligo-alpha-pyridylamino ligands was studied. These complexes exhibit the longest delocalized metal-metal bonds known for nano-scale molecules, highlighting the application of pyridin-3-ol derivatives in designing new materials with potential electronic and magnetic properties (Wenzhen Wang et al., 2007).

properties

IUPAC Name

6-[(cyclopropylamino)methyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-4-3-8(11-6-9)5-10-7-1-2-7/h3-4,6-7,10,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGNRYOLOWCXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Cyclopropylamino)methyl]pyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.